molecular formula C17H17N5O B2428529 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide CAS No. 2034497-30-6

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

Cat. No.: B2428529
CAS No.: 2034497-30-6
M. Wt: 307.357
InChI Key: SRBHCJVMQVSDLB-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
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Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(11-22-16-4-2-1-3-15(16)20-21-22)19-9-12-7-14(10-18-8-12)13-5-6-13/h1-4,7-8,10,13H,5-6,9,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBHCJVMQVSDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a novel synthetic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, pharmacological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4C_{15}H_{16}N_{4}, and its structural representation can be summarized as follows:

Structure CNCCTriazole\text{Structure }\text{C}-\text{N}-\text{C}-\text{C}-\text{Triazole}

The compound features a benzo[d][1,2,3]triazole moiety linked to a cyclopropylpyridine group through an acetamide linkage. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the triazole ring through cycloaddition reactions.
  • Coupling with cyclopropylpyridine to form the final product.
  • Purification using techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that compounds with similar triazole structures exhibit significant anticancer properties. For instance, a related study indicated that a triazole derivative showed IC50 values ranging from 1.2 to 2.4 nM against various cancer cell lines, comparable to doxorubicin . Although specific data on the anticancer activity of this compound is limited, its structural similarities suggest potential efficacy against tumor growth.

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial activities. The compound's ability to inhibit bacterial growth could be assessed through standard assays such as disk diffusion and minimum inhibitory concentration (MIC) tests. Preliminary data suggest that derivatives in this class can effectively target both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Another significant aspect of triazole compounds is their role as enzyme inhibitors. For example, studies have shown that related compounds can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases . The potential of this compound as an AChE inhibitor warrants further investigation.

Study on Anticancer Properties

A comparative study evaluated various triazole derivatives for their anticancer activities against human cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity. The compound under discussion may exhibit similar enhancements due to its unique structural features.

CompoundIC50 (nM)Mechanism of Action
Compound A1.2Histone deacetylase inhibition
Compound B2.4Apoptosis induction
Target Compound TBDTBD

Enzyme Inhibition Study

Research focusing on enzyme inhibition has shown promising results for similar compounds in inhibiting AChE activity. The binding affinity and inhibition kinetics would be critical parameters for evaluating the potential therapeutic applications of this compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzo[d][1,2,3]triazole derivatives with pyridine derivatives in the presence of suitable coupling agents. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has indicated that compounds containing the benzo[d][1,2,3]triazole moiety exhibit significant antimicrobial activities. For instance, studies have shown that similar triazole derivatives can inhibit bacterial growth and show efficacy against various pathogens, including resistant strains .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

The compound's potential as an inhibitor of certain enzymes has also been explored. For example, derivatives of benzo[d][1,2,3]triazole have been reported to inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases . This inhibition could be beneficial in developing treatments for conditions like glaucoma or edema.

Drug Development

Given its diverse biological activities, this compound serves as a lead structure for drug development. Medicinal chemists are investigating modifications to enhance its potency and selectivity against specific targets.

Combination Therapies

The potential for this compound to be used in combination with existing therapies is being studied. Its ability to enhance the efficacy of other drugs while potentially reducing side effects makes it a candidate for further investigation in combination therapies .

Optical Properties

Research indicates that triazole-containing compounds can exhibit interesting optical properties, making them suitable for applications in photonic devices. The ability to form stable aggregates with unique light propagation characteristics suggests potential uses in optical waveguides .

Gel Formation

Some derivatives have shown gelation properties at low concentrations, which can be utilized in drug delivery systems or as scaffolds in tissue engineering . The strong hydrogen bonding interactions within these gels contribute to their stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The synthesized compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis Induction

In vitro studies on human cancer cell lines revealed that the compound could induce apoptosis through mitochondrial pathways. The results indicated a dose-dependent effect on cell viability, with significant reductions observed at higher concentrations .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide post-synthesis?

  • Methodological Answer : Structural confirmation requires a multi-spectroscopic approach:

  • 1H NMR and IR spectroscopy to verify functional groups (e.g., benzo-triazole C-H stretching, cyclopropyl proton splitting).
  • LC-MS for molecular weight validation.
  • Elemental analysis to confirm stoichiometry (e.g., C, H, N percentages).
  • X-ray crystallography (if crystalline) using programs like SHELXL for refinement .
    • Example : highlights the use of 1H NMR and LC-MS for similar triazole derivatives, ensuring >95% purity .

Q. What are the critical steps in designing a synthetic pathway for this compound?

  • Methodological Answer :

  • Reagent selection : Use coupling agents (e.g., EDCI/HOBt) for amide bond formation between benzo-triazole and pyridine-methyl moieties.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Protecting groups : Protect reactive sites (e.g., pyridine nitrogen) during cyclopropane introduction.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. What analytical techniques are essential for assessing purity and stability under various conditions?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • DSC/TGA for thermal stability analysis (e.g., decomposition >200°C).
  • Accelerated stability studies (40°C/75% RH for 4 weeks) to assess hydrolytic degradation .

Advanced Research Questions

Q. How can researchers employ crystallographic data refinement tools like SHELXL to address structural ambiguities in this compound?

  • Methodological Answer :

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data reduces noise.
  • Refinement cycles : Use SHELXL’s L.S. and CGLS commands for anisotropic displacement parameters.
  • Validation tools : PLATON for symmetry checks and Mercury for visualizing hydrogen bonding/π-stacking interactions .
    • Example : notes SHELXL’s robustness in resolving twinned or disordered structures common in heterocyclic systems .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding mode flexibility.
  • Free energy perturbation (FEP) calculations to quantify affinity discrepancies.
  • Experimental validation : Dose-response assays (e.g., IC50) under controlled pH/temperature to reconcile in silico vs. in vitro results .

Q. How can researchers integrate computational reaction design with experimental synthesis for optimizing yield?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map reaction pathways.
  • High-throughput screening : Use robotic platforms to test 10–20 solvent/base combinations.
  • Feedback loops : Iterate computational models using experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies enable analysis of structure-activity relationships (SAR) using molecular docking and dynamic simulations?

  • Methodological Answer :

  • Target selection : Prioritize receptors with high homology to known benzo-triazole targets (e.g., kinase inhibitors).
  • Docking software : AutoDock Vina or Glide for rigid/flexible docking.
  • MD simulations : 100-ns trajectories (NAMD/AMBER) to assess binding pocket stability.
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .

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